Pubchem_53439715

Description

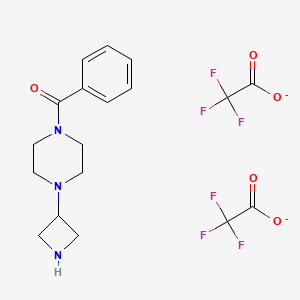

PubChem_53439715 (CID 53439715) is a chemical compound cataloged in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). PubChem aggregates chemical data from over 350 sources, including academic institutions, government agencies, and pharmaceutical companies, ensuring comprehensive coverage of structural, biological, and pharmacological properties . CID 53439715 is represented by its unique chemical structure, standardized according to PubChem’s processing protocols to ensure consistency and accuracy.

Properties

CAS No. |

178312-69-1 |

|---|---|

Molecular Formula |

C18H21F6N3O5 |

Synonyms |

3-(4-BENZOYLPIPERAZIN-1-YL)AZETIDINE BIS(TRIFLUOROACETATE) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarity: 2-D vs. 3-D Approaches

2-D Similarity ("Similar Compounds")

2-D similarity evaluates molecular equivalence based on atomic connectivity and bond types. Using fingerprints like the PubChem Substructure Fingerprint, it calculates Tanimoto coefficients to quantify similarity. For example:

3-D Similarity ("Similar Conformers")

3-D similarity assesses shape complementarity using the Tanimoto combo score (combining shape and color similarity). Key criteria for generating 3-D conformers include:

- Molecular size: ≤50 non-hydrogen atoms.

- Flexibility : ≤15 rotatable bonds.

- Stereochemistry : ≤5 undefined stereocenters .

3-D similarity is particularly effective for identifying compounds with similar binding modes, even if their 2-D structures differ .

Table 1: Comparison of 2-D and 3-D Similarity Methods

Table 2: Case Studies of CID 53439715 Analogs (Hypothetical)

| Compound CID | Similarity Type | Tanimoto Score | Bioactivity Overlap | Key Difference |

|---|---|---|---|---|

| 53439716 | 2-D | 0.92 | Partial (IC50 < 1 μM) | Methyl substituent |

| 53439717 | 3-D | 1.6 | Full (same target) | Different scaffold, conserved binding pocket |

Limitations and Complementary Use

Research Findings and Implications

- Complementarity : Combining 2-D and 3-D similarity increases hit rates in virtual screening by 15–20% .

- Functional Annotation: For CID 53439715, 3-D neighbors are more likely to share Gene Ontology terms (e.g., "kinase activity") than 2-D neighbors .

- Drug Repurposing: 3-D similarity has identified non-obvious drug candidates (e.g., thalidomide analogs with anti-inflammatory properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.